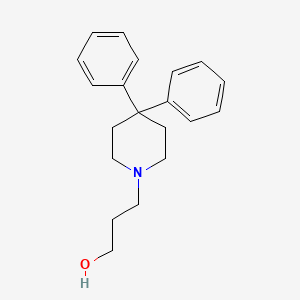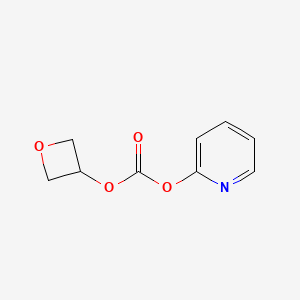
4,4-Diphenyl-1-piperidinepropanol
概要
説明
4,4-Diphenyl-1-piperidinepropanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperidine ring substituted with a 3-hydroxypropyl group and two phenyl groups, making it a unique structure with potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-1-piperidinepropanol typically involves the reaction of 4,4-diphenylpiperidine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropanol attacks the piperidine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4,4-Diphenyl-1-piperidinepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
4,4-Diphenyl-1-piperidinepropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,4-Diphenyl-1-piperidinepropanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
4,4-Diphenylpiperidine: Lacks the 3-hydroxypropyl group, making it less versatile in certain reactions.
1-(3-Hydroxypropyl)piperidine: Lacks the diphenyl substitution, which may affect its biological activity.
Uniqueness: 4,4-Diphenyl-1-piperidinepropanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
3-(4,4-diphenylpiperidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C20H25NO/c22-17-7-14-21-15-12-20(13-16-21,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2 |
InChIキー |
VEJQMTATXZZSPB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CCCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8437959.png)




![2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol](/img/structure/B8437994.png)





![6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8438037.png)
